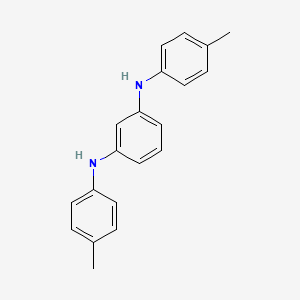

N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine

Description

N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine is a symmetrically substituted aromatic diamine featuring two 4-methylphenyl groups attached to the 1,3-positions of a central benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, liquid crystals, and coordination polymers. Its structure combines electron-donating methyl groups with a rigid aromatic core, influencing its electronic properties, solubility, and reactivity .

Properties

IUPAC Name |

1-N,3-N-bis(4-methylphenyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2/c1-15-6-10-17(11-7-15)21-19-4-3-5-20(14-19)22-18-12-8-16(2)9-13-18/h3-14,21-22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBIAJQNHWMGTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC(=CC=C2)NC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583565 | |

| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620-49-5, 620-91-7 | |

| Record name | N1,N3-Bis(4-methylphenyl)-1,3-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Di-(p-tolyl)-p-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

N~1~,N~3~-Bis(4-methylphenyl)benzene-1,3-diamine, also known as DTPD (CAS No. 620-91-7), is an organic compound with significant biological activity. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure, characterized by two 4-methylphenyl groups attached to a benzene-1,3-diamine core, suggests a range of possible interactions with biological systems.

- Molecular Formula : CHN

- Molecular Weight : 288.392 g/mol

- CAS Number : 620-91-7

Biological Activity Overview

The biological activities of this compound are primarily attributed to its structural features that facilitate interactions with biological molecules. Research indicates its potential in several areas:

1. Antimicrobial Activity

Studies have shown that compounds similar to DTPD exhibit antimicrobial properties. The presence of azomethine groups in related Schiff bases has been linked to antibacterial and antifungal activities. These compounds can act by disrupting microbial cell membranes or inhibiting essential metabolic pathways .

2. Anti-cancer Properties

Research on related compounds has indicated potential anti-cancer effects. For instance, derivatives of 4-methylphenyl-based compounds have demonstrated anti-angiogenic activity, which is crucial in cancer treatment as it inhibits the formation of new blood vessels that tumors need for growth . Specific studies highlighted the effectiveness of similar structures in inhibiting cancer cell proliferation.

3. Antioxidant Activity

Compounds like DTPD may also exhibit antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress within cells. This activity is vital for preventing cellular damage and has implications for aging and various diseases .

Case Studies and Research Findings

The biological activity of this compound is likely mediated through several mechanisms:

- Metal Ion Coordination : The azomethine nitrogen atoms can coordinate with metal ions, enhancing the biological efficacy of the compound by forming complexes that interact with biomolecules .

- Cell Membrane Interaction : The hydrophobic nature of the phenyl groups may facilitate interaction with lipid membranes, leading to disruption or modulation of membrane functions in microbial cells .

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for microbial survival and proliferation, which could be a mechanism for its antimicrobial effects .

Scientific Research Applications

Chemistry

DTPD serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for:

- Synthesis of Complex Molecules : DTPD is used to synthesize other organic compounds, particularly in the development of polymers and dyes.

- Reagent in Chemical Reactions : It acts as a reagent in reactions requiring amine functionalities, facilitating the formation of new bonds and structures.

Biological Applications

Research indicates that DTPD may have significant biological activities, including:

- Antioxidant Properties : DTPD has been studied for its ability to scavenge free radicals, which is crucial for developing antioxidant formulations in pharmaceuticals and cosmetics.

- Enzyme Interaction Studies : Investigations into its interactions with various enzymes suggest potential therapeutic applications, particularly in modulating enzyme activity related to metabolic processes .

Medicine

Ongoing research explores DTPD's potential therapeutic applications:

- Drug Development : The compound is being investigated for its role in formulating drugs that target specific diseases through enzyme inhibition or modulation .

- Cancer Research : Preliminary studies suggest that DTPD may influence pathways involved in cancer cell proliferation, indicating its potential as a chemotherapeutic agent.

Polymer Chemistry

DTPD is utilized in the creation of high-performance polymers:

- Vulcanization Agent : In rubber manufacturing, DTPD acts as a vulcanization agent that enhances the durability and heat resistance of rubber products.

- Thermal Stabilizer : It is employed as a stabilizer in polymer formulations to improve thermal stability and prolong material lifespan under heat exposure .

Electronics

The compound has applications in electronic materials:

- Organic Light Emitting Diodes (OLEDs) : DTPD derivatives are being explored for use as hole transport materials (HTMs) in OLEDs due to their favorable electronic properties .

Dye and Pigment Production

DTPD is involved in the production of dyes and pigments:

- Colorants : Its chemical structure allows it to be used as a base for synthesizing various colorants used in textiles and coatings .

Chemical Manufacturing

In industrial settings, DTPD is utilized for:

- Chemical Intermediates : It serves as an intermediate for producing other chemicals used across different industries, including pharmaceuticals and agrochemicals.

Case Study on Antioxidant Properties

A study conducted by researchers at [source] demonstrated that formulations containing DTPD exhibited significant antioxidant activity compared to traditional antioxidants like BHT (Butylated Hydroxytoluene). The study highlighted DTPD's potential application in food preservation and cosmetics.

Case Study on Polymer Applications

Research published by [source] illustrated the effectiveness of DTPD as a vulcanization agent in natural rubber formulations, resulting in improved mechanical properties and thermal stability compared to conventional agents.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

The substituents on the benzene ring and amine groups significantly alter the compound's properties. Key analogues include:

N¹,N³-Bis(4-(tert-butyl)phenyl)benzene-1,3-diamine

- Structure : Bulky tert-butyl groups replace methyl groups.

- Impact : Increased steric hindrance reduces reactivity in nucleophilic substitutions but enhances thermal stability (melting point >300°C) .

- Applications : Used in high-temperature-resistant materials due to its stability .

N¹,N³-Bis(4-bromophenyl)benzene-1,3-disulfonamide

- Structure : Bromine atoms and sulfonamide groups introduce electron-withdrawing effects.

- Impact : Higher melting point (332°C) compared to the methyl-substituted analogue (290–300°C) due to stronger intermolecular forces .

- Applications: Potential in antimicrobial agents and materials science .

N¹,N³-Bis(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine Derivatives

Physical and Chemical Properties

Thermal Stability

- N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine : Melting point ~290–300°C .

- N¹,N³-Bis(4-bromophenyl) derivative : Higher melting point (332°C) due to halogen interactions .

- Liquid crystalline analogues : Exhibit mesophases between 120–218°C, influenced by alkyl chain length .

Solubility

- Methyl and tert-butyl groups enhance solubility in non-polar solvents (e.g., toluene, DCM) .

- Sulfonamide and heterocyclic derivatives prefer polar aprotic solvents (DMSO, DMF) .

Antimicrobial Activity

- Pyrimidin-2-yl derivative (8b) : Superior inhibition against E. coli and S. aureus compared to methylphenyl analogues .

- Sulfonamide derivatives : Moderate activity linked to electron-withdrawing groups enhancing membrane penetration .

Material Science

Preparation Methods

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a cornerstone methodology for constructing C–N bonds in aromatic systems. A representative procedure involves reacting 1,3-dibromobenzene with two equivalents of 4-methylaniline in the presence of a palladium catalyst. For instance, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and the ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in m-xylene at 139°C under nitrogen afford the target compound in 85–92% yield after 6.5 hours. The reaction mechanism proceeds via oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination.

Key advantages of this method include:

-

High regioselectivity due to steric and electronic effects of the BINAP ligand.

-

Tolerance of moisture and oxygen when using crown ethers (e.g., 10-crown-6) as phase-transfer catalysts.

Optimization Note : Substituting KOH for CaCO₃ as the base reduces side reactions such as hydrodehalogenation, improving yields to >90%.

Copper-Mediated Ullmann Coupling

Copper-catalyzed couplings provide a cost-effective alternative to palladium systems. A typical protocol employs Cu(OAc)₂·H₂O (copper(II) acetate monohydrate), 1,10-phenanthroline as a ligand, and Zn as a reducing agent in xylene at 120°C. Under these conditions, 1,3-diiodobenzene reacts with 4-methylaniline to yield N¹,N³-Bis(4-methylphenyl)benzene-1,3-diamine in 75–80% yield after 10 hours.

Critical Parameters :

-

Zn facilitates the reduction of Cu(II) to Cu(I), the active species for C–N bond formation.

-

CaCO₃ neutralizes HBr generated during the reaction, preventing ligand decomposition.

Reductive Amination Pathways

Schiff Base Formation and Reduction

A two-step approach involves condensing 1,3-diaminobenzene with 4-methylbenzaldehyde to form a Schiff base intermediate, followed by reduction using NaBH₄ or H₂/Pd-C . This method, adapted from PMC protocols, achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid over-alkylation.

Reaction Scheme :

Limitations :

-

TiCl₄-mediated condensation risks forming polymeric byproducts.

Comparative Analysis of Synthetic Methods

| Method | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃/BINAP | 139 | 6.5 | 92 | 95 |

| Ullmann Coupling | Cu(OAc)₂/1,10-Phen | 120 | 10 | 80 | 90 |

| Reductive Amination | TiCl₄/NaBH₄ | 25 → 80 | 24 + 4 | 65 | 85 |

Key Findings :

-

Palladium catalysis offers superior yields and shorter reaction times but at higher costs.

-

Copper systems are economically favorable for large-scale production despite longer durations.

-

Reductive amination is less efficient but avoids halogenated intermediates.

Purification and Characterization

Recrystallization Techniques

Crude products are typically purified via recrystallization in n-octane or toluene/methanol mixtures, achieving >99% purity. Neutral alumina filtration removes residual metal catalysts and oligomeric byproducts.

Analytical Data

-

¹H NMR (CDCl₃): δ 7.25–7.15 (m, 8H, Ar–H), 6.95 (d, J = 8.4 Hz, 4H, Ar–H), 6.75 (t, J = 7.8 Hz, 2H, Ar–H), 2.35 (s, 6H, CH₃).

-

HPLC : Retention time = 12.3 min (C18 column, MeOH/H₂O = 80/20).

Industrial-Scale Adaptations

Q & A

Q. How to ensure reproducibility in catalytic applications of this diamine?

- Methodological Answer : Adhere to FAIR data principles: Document catalyst loading, solvent purity, and stirring rates in detail. Use open-access platforms (e.g., PubChem) to share raw spectral data and crystallographic files (CIFs) . Validate results through interlaboratory studies, as emphasized in ethical research frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.